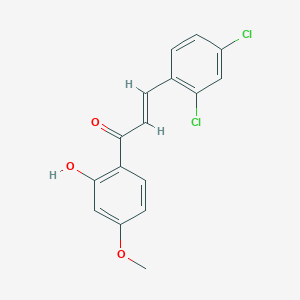

(2E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12Cl2O3/c1-21-12-5-6-13(16(20)9-12)15(19)7-3-10-2-4-11(17)8-14(10)18/h2-9,20H,1H3/b7-3+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWILKFPZOKJXMT-XVNBXDOJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12Cl2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one , commonly referred to as a chalcone derivative, has garnered attention due to its diverse biological activities. Chalcones are known for their potential pharmacological applications, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article reviews the biological activity of this specific chalcone derivative, summarizing key research findings and case studies.

Chemical Structure

The chemical structure of the compound is characterized by a ketoethylenic moiety and two phenolic rings, which contribute to its biological activity. The presence of the dichlorophenyl and hydroxy-4-methoxyphenyl groups enhances its reactivity and interaction with biological targets.

Anticancer Activity

Recent studies have shown that chalcone derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that derivatives similar to this compound demonstrated IC50 values in the micromolar range against breast and lung cancer cells . The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell cycle progression.

Antimicrobial Properties

Chalcones, including this compound, have been reported to possess antibacterial and antifungal activities. Research indicates that they inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi by disrupting cellular membranes and inhibiting essential metabolic pathways . Specific studies have shown that this compound exhibits notable activity against pathogens such as Staphylococcus aureus and Candida albicans.

Anti-inflammatory Effects

The anti-inflammatory properties of chalcones are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies demonstrated that this compound can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages . This suggests its potential use in treating inflammatory diseases.

Case Studies

Mechanistic Insights

The biological activity of this compound can be explained through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Enzymatic Activity : It can inhibit key enzymes involved in inflammation and cancer progression.

- Cell Cycle Arrest : Studies suggest that this compound can cause G1 phase arrest in cancer cells, preventing proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcone Derivatives

Structural Features and Substituent Effects

The biological and physicochemical properties of chalcones are heavily influenced by substituents on the aromatic rings. Below is a comparison of key analogs:

Key Observations :

- Electron-Withdrawing Groups (Cl, NO₂): Increase stability and binding affinity to hydrophobic targets (e.g., enzymes) but reduce solubility .

- Electron-Donating Groups (OCH₃, OH) : Improve solubility and enable hydrogen bonding, critical for crystallinity and interactions with biological targets .

Antifungal and Antimicrobial Activity

- The nitrofuran derivative (2E)-1-(2,4-dichlorophenyl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one () showed potent antifungal activity due to the nitro group’s electrophilic nature, which disrupts microbial electron transport chains .

Trypanocidal Activity

- (2E)-1-(4-Aminophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one () demonstrated in vitro trypanocidal activity (IC₅₀ = 3.2 µM) attributed to the NH₂ group’s ability to form hydrogen bonds with parasitic enzymes .

Anticancer Potential

- Derivatives with quinoline or trimethoxyphenyl groups (e.g., ) exhibit cytotoxicity via tubulin inhibition, but the target compound’s hydroxyl group may confer selectivity toward cancer cell redox pathways .

Physicochemical and ADMET Properties

Notes:

Crystallographic Insights

Q & A

Q. How can the synthesis of (2E)-3-(2,4-dichlorophenyl)-1-(2-hydroxy-4-methoxyphenyl)prop-2-en-1-one be optimized for higher yields?

Methodological Answer: The compound can be synthesized via Claisen-Schmidt condensation between 2,4-dichlorobenzaldehyde and 2-hydroxy-4-methoxyacetophenone under basic conditions (e.g., NaOH or KOH in ethanol). Yield optimization strategies include:

- Temperature control : Maintain 40–50°C to balance reaction rate and side-product formation.

- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance cross-aldol reactivity.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR :

- ¹H NMR : Confirm stereochemistry (E-configuration) via coupling constants (J = 15–16 Hz for α,β-unsaturated ketones).

- ¹³C NMR : Identify carbonyl (C=O, ~190 ppm) and aromatic carbons.

- IR : Detect C=O stretch (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).

- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns .

Advanced Research Questions

Q. How does the crystal structure of this compound inform its reactivity and intermolecular interactions?

Methodological Answer: Single-crystal X-ray diffraction reveals:

- Packing motifs : Strong hydrogen bonds between the hydroxyl group (2-OH) and ketone oxygen (C=O) stabilize the lattice.

- Torsional angles : The dichlorophenyl and methoxyphenyl rings form dihedral angles of ~15–25°, influencing π-π stacking.

- Cl⋯O interactions : Chlorine atoms participate in halogen bonding (3.0–3.5 Å), affecting solubility and crystallization behavior.

Data Table :

| Parameter | Value (Example) | Source |

|---|---|---|

| Space group | Orthorhombic (Pbca) | |

| Unit cell dimensions | a=9.43 Å, b=13.93 Å | |

| Hydrogen bonds | O-H⋯O (2.65 Å) |

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory)?

Methodological Answer:

- Assay standardization : Use identical bacterial strains (e.g., S. aureus ATCC 25923) and inflammatory markers (e.g., TNF-α).

- Dose-response curves : Compare IC₅₀ values across studies to identify potency thresholds.

- Structural analogs : Evaluate substituent effects (e.g., replacing Cl with Br alters lipophilicity and membrane penetration) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to cyclooxygenase-2 (COX-2) or bacterial gyrase.

- HOMO-LUMO analysis : Calculate energy gaps (ΔE ~4.5 eV) to assess electron-donor/acceptor capacity.

- MD simulations : Track stability of ligand-protein complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

Specialized Methodological Challenges

Q. How to analyze regioselectivity in electrophilic substitution reactions of the dichlorophenyl ring?

Methodological Answer:

- Directing effects : The 2,4-dichloro substituents are meta-directing. Nitration (HNO₃/H₂SO₄) favors the 5-position.

- Kinetic vs. thermodynamic control : Low-temperature conditions (<0°C) favor kinetic products (e.g., 5-nitro derivative), while higher temperatures shift to thermodynamic isomers.

- HPLC-MS monitoring : Track reaction progress to identify intermediates .

Q. What experimental precautions mitigate degradation during biological assays?

Methodological Answer:

- Light sensitivity : Store solutions in amber vials (UV-induced ketone degradation).

- pH stability : Maintain neutral pH (6.5–7.5) to prevent enol-keto tautomerism.

- Antioxidants : Add 0.1% ascorbic acid to cell culture media to reduce oxidative breakdown .

Data Interpretation and Validation

Q. How to validate purity when conflicting HPLC and NMR data arise?

Methodological Answer:

- Orthogonal methods : Combine reversed-phase HPLC (C18 column, acetonitrile/water) with ¹H NMR integration (e.g., aromatic proton ratios).

- Spiking experiments : Add a known pure standard to confirm retention time alignment.

- Mass balance : Compare theoretical vs. observed elemental analysis (C, H, Cl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.